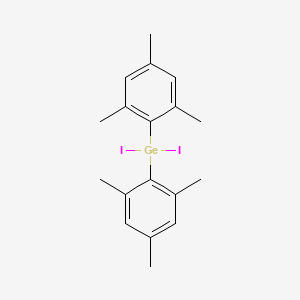
Diiodobis(2,4,6-trimethylphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodobis(2,4,6-trimethylphenyl)germane is a chemical compound with the molecular formula C18H22GeI2 It is known for its unique structure, which includes a germanium atom bonded to two iodine atoms and two 2,4,6-trimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diiodobis(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenylmagnesium bromide, followed by the addition of iodine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of 2,4,6-trimethylphenylmagnesium bromide:
Reaction with Germanium Tetrachloride:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Diiodobis(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organogermanium compounds, while coupling reactions can produce complex organic molecules with germanium-containing intermediates.
Aplicaciones Científicas De Investigación
Diiodobis(2,4,6-trimethylphenyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of diiodobis(2,4,6-trimethylphenyl)germane involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and the germanium center. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the germanium center can facilitate the formation of carbon-carbon bonds through the activation of palladium catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Diiodobis(2,4,6-trimethylphenyl)silane: Similar structure but with a silicon atom instead of germanium.
Diiodobis(2,4,6-trimethylphenyl)stannane: Contains a tin atom instead of germanium.
Diiodobis(2,4,6-trimethylphenyl)plumbane: Contains a lead atom instead of germanium.
Uniqueness
Diiodobis(2,4,6-trimethylphenyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. The germanium center can participate in a wider range of chemical reactions and offers different reactivity patterns, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
106092-58-4 |
|---|---|
Fórmula molecular |
C18H22GeI2 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
diiodo-bis(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C18H22GeI2/c1-11-7-13(3)17(14(4)8-11)19(20,21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clave InChI |
LFQBWKWPYGEVIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(I)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


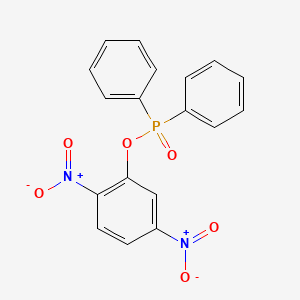
![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
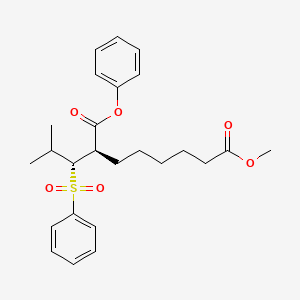
![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
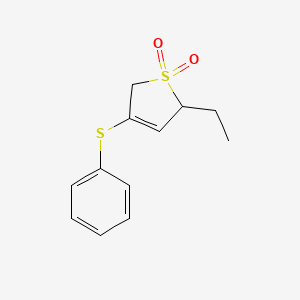

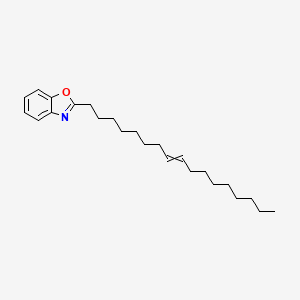
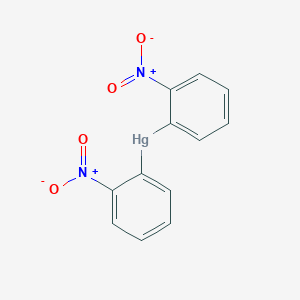

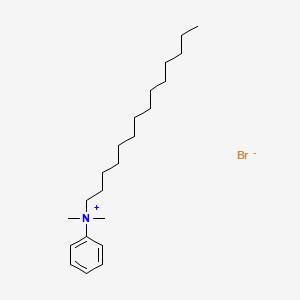
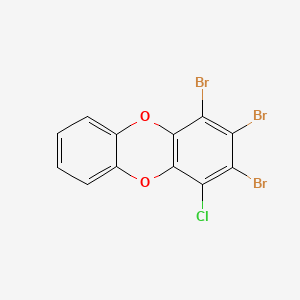
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
